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Core Science & Biosynthesis

Foundational

Chemical Structure & Synthesis Guide: 2-Methyl-3-morpholinoaniline

The following technical guide details the chemical structure, synthesis, and application of 2-Methyl-3-morpholinoaniline (also known as 3-(4-Morpholinyl)-2-methylaniline ). This document is structured for researchers in...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and application of 2-Methyl-3-morpholinoaniline (also known as 3-(4-Morpholinyl)-2-methylaniline ). This document is structured for researchers in medicinal chemistry and process development.

Executive Summary & Chemical Identity

2-Methyl-3-morpholinoaniline is a specialized trisubstituted benzene derivative employed primarily as a scaffold in the development of kinase inhibitors (e.g., Btk, mTOR, and EGFR inhibitors). Its structural value lies in the 2-methyl group , which provides conformational restriction (atropisomerism potential), and the 3-morpholine ring , which enhances aqueous solubility and metabolic stability in drug candidates.

Core Identity Table
PropertySpecification
IUPAC Name 2-Methyl-3-(morpholin-4-yl)aniline
Common Name 3-Morpholino-2-methylaniline
CAS Registry Number Not widely listed as commodity; synthesized via 55289-36-6
Molecular Formula C₁₁H₁₆N₂O
Molecular Weight 192.26 g/mol
SMILES CC1=C(N)C=CC=C1N2CCOCC2
Key Precursor 3-Bromo-2-methylaniline (CAS 55289-36-6)

Structural Analysis & Electronic Properties

Steric & Electronic Environment

The molecule features a 1,2,3-substitution pattern on the benzene ring. This arrangement creates a unique steric environment:

  • Ortho-Effect (Methyl vs. Morpholine): The methyl group at position 2 sterically crowds the morpholine ring at position 3. This forces the morpholine ring to twist out of coplanarity with the benzene ring, disrupting

    
    -conjugation between the morpholine nitrogen and the aromatic system.
    
    • Consequence: The morpholine nitrogen retains more

      
       character, making it more basic compared to a planar aniline, though still less basic than an aliphatic amine.
      
  • Aniline Reactivity: The primary amine at position 1 is relatively unhindered and electron-rich, making it the primary nucleophile for subsequent drug conjugation (e.g., amide coupling or SNAr reactions with heterocycles).

Pharmacophore Visualization (Graphviz)

The following diagram illustrates the functional connectivity and steric interactions within the molecule.

StructureAnalysis Benzene Benzene Core (Aromatic Scaffold) Amine 1-Amino Group (Primary Nucleophile) Benzene->Amine Position 1 Methyl 2-Methyl Group (Steric Lock) Benzene->Methyl Position 2 Morpholine 3-Morpholine Ring (Solubility Handle) Benzene->Morpholine Position 3 Methyl->Amine Ortho Positioning Methyl->Morpholine Steric Clash (Twists Ring)

Figure 1: Structural connectivity and steric interactions. The 2-Methyl group acts as a conformational anchor, twisting the 3-Morpholine ring.

Synthetic Pathways[2][5]

The most authoritative and high-yield route to 2-Methyl-3-morpholinoaniline is the Buchwald-Hartwig Cross-Coupling of 3-bromo-2-methylaniline. Traditional nucleophilic aromatic substitution (SNAr) is generally ineffective due to the electron-rich nature of the toluene ring and the lack of strong electron-withdrawing groups.

Protocol: Palladium-Catalyzed Amination

Objective: Synthesize 2-Methyl-3-morpholinoaniline from 3-bromo-2-methylaniline.

Reagents & Materials
  • Substrate: 3-Bromo-2-methylaniline (1.0 eq)

  • Amine Source: Morpholine (1.2 - 1.5 eq)

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂2(dba)₃] (1-2 mol%)

  • Ligand: BINAP or Xantphos (2-4 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 eq)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane (degassed)

Step-by-Step Methodology
  • Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask and equip it with a reflux condenser and nitrogen/argon inlet.

  • Reagent Charging: Charge the flask with 3-bromo-2-methylaniline (e.g., 5.0 g), NaOtBu (3.8 g), Pd₂(dba)₃ (480 mg), and BINAP (660 mg) under a positive pressure of inert gas.

  • Solvent Addition: Add anhydrous toluene (50 mL) via syringe.

  • Amine Addition: Add morpholine (2.8 mL) via syringe.

  • Reaction: Heat the mixture to 100°C for 12–18 hours. Monitor conversion via LC-MS (Target Mass: 193.1 [M+H]⁺).

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium residues and inorganic salts. Wash the pad with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (SiO₂; Hexanes/Ethyl Acetate gradient, typically 20-40% EtOAc).

Reaction Scheme Visualization

SynthesisRoute Start 3-Bromo-2-methylaniline (Starting Material) Intermediate Pd-Catalytic Cycle (Oxidative Addition -> Amination -> Reductive Elimination) Start->Intermediate Dissolve in Toluene Reagents Morpholine + NaOtBu Pd2(dba)3 / BINAP Reagents->Intermediate Catalyst Activation Product 2-Methyl-3-morpholinoaniline (Target) Intermediate->Product 100°C, 16h Yield: ~85-90%

Figure 2: Buchwald-Hartwig amination pathway for the synthesis of the target scaffold.

Characterization & Quality Control

To ensure the integrity of the synthesized intermediate, the following spectroscopic signatures must be verified.

1H-NMR (400 MHz, CDCl₃) Expected Signals
Chemical Shift (δ)MultiplicityIntegrationAssignment
6.90 - 7.10 Multiplet1HAromatic C-5 H
6.40 - 6.60 Doublet/Multiplet2HAromatic C-4, C-6 H
3.80 - 3.85 Triplet (

Hz)
4HMorpholine -O-CH₂-
3.50 Broad Singlet2HAniline -NH₂
2.90 - 3.00 Triplet (

Hz)
4HMorpholine -N-CH₂-
2.15 Singlet3HAryl-CH₃ (Methyl)

Note: The methyl peak at ~2.15 ppm is diagnostic. The morpholine protons appear as two distinct triplets due to the heteroatoms.

Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive (+ve)

  • Molecular Ion: [M+H]⁺ = 193.13 Da

  • Fragmentation: Loss of morpholine fragment may be observed at high collision energies.

Medicinal Chemistry Applications

This scaffold is a critical building block for Bruton's Tyrosine Kinase (Btk) inhibitors and mTOR modulators.

Role in Drug Design[6][7][8]
  • Solubility Enhancement: The morpholine ring lowers the LogP of the parent hydrophobic kinase inhibitor, improving oral bioavailability.

  • Selectivity Filter: The 2-methyl group creates a "twist" that can fit into specific hydrophobic pockets (e.g., the gatekeeper region) of kinases, potentially improving selectivity against off-target kinases.

  • Linker Capability: The 1-amino group serves as a versatile attachment point for warheads (e.g., acrylamides for covalent inhibition) or hinge-binding motifs (e.g., pyrimidines, purines).

Example Workflow: Btk Inhibitor Synthesis

The 1-amino group is typically reacted with a chloropyrimidine or acryloyl chloride to form the active drug core.

  • Reaction: 2-Methyl-3-morpholinoaniline + 4-chloropyrrolo[2,3-d]pyrimidine

    
     Active Kinase Inhibitor Core.
    

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. The aniline amine is prone to oxidation (browning) upon air exposure.

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory. Avoid inhalation of dust/vapors.

References

  • Buchwald-Hartwig Amin

    • Source: BenchChem Technical D
    • Context: Protocol for coupling morpholine to sterically hindered anilines.
  • Synthesis of Morpholine-Containing Kinase Inhibitors

    • Source: Google Patents (US9125889B2 - Use of inhibitors of Bruton's tyrosine kinase)
    • Context: Describes the use of 3-amino-2-methylphenyl scaffolds in drug development.
  • Structural Properties of Morpholino-Anilines

    • Source: PubChem Compound Summary
    • Context: General physical and chemical properties of related morpholino-aniline deriv
Exploratory

Comparative Analysis: 2-Methyl-3-morpholino vs. 2-Methyl-4-morpholino Aniline

The following technical guide details the structural, synthetic, and functional distinctions between the regioisomers 2-methyl-3-morpholinoaniline and 2-methyl-4-morpholinoaniline . Executive Summary In the optimization...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, synthetic, and functional distinctions between the regioisomers 2-methyl-3-morpholinoaniline and 2-methyl-4-morpholinoaniline .

Executive Summary

In the optimization of small-molecule pharmacophores—particularly kinase inhibitors targeting the ATP-binding cleft—the regiochemistry of solubilizing groups like morpholine is critical. While 2-methyl-4-morpholinoaniline (CAS 581-00-0) is a classic "linear" extender used to project into solvent channels, its isomer 2-methyl-3-morpholinoaniline (CAS 886494-84-4) represents a "kinked" scaffold with distinct steric and electronic profiles.

This guide analyzes the divergent properties of these isomers, providing validated synthetic routes and decision frameworks for their application in structure-activity relationship (SAR) studies.

Structural & Electronic Characterization

The core difference lies in the spatial arrangement of the morpholine ring relative to the aniline nitrogen and the ortho-methyl group. This seemingly minor shift dictates the molecule's conformation, basicity, and binding potential.

Structural Topology
  • 2-Methyl-4-morpholinoaniline (Para-Linear):

    • Geometry: The morpholine ring is para to the amine. The molecule adopts a relatively linear, planar conformation.

    • Sterics: The methyl group at position 2 is distant from the morpholine at position 4. There is minimal steric interference, allowing the morpholine nitrogen lone pair to align with the aromatic pi-system.

  • 2-Methyl-3-morpholinoaniline (Meta-Kinked):

    • Geometry: The morpholine is meta to the amine and ortho to the methyl group.

    • Sterics: Significant steric clash exists between the C2-methyl group and the C3-morpholine ring. This forces the morpholine ring to twist out of the plane of the benzene ring (orthogonal conformation), breaking pi-conjugation.

Electronic Profiling (Hammett & Resonance)

The electronic influence on the primary amine (the nucleophile in subsequent drug synthesis) differs radically.

Feature2-Methyl-4-morpholinoaniline2-Methyl-3-morpholinoaniline
Morpholine Position Para (4)Meta (3)
Electronic Effect Strong +R (Resonance Donor)Inductive (-I) dominant; +R inhibited
Aniline Basicity (pKa) High (~5.0 - 5.5) . The para-nitrogen donates density directly to the amine.Lower (~3.5 - 4.0) . Steric twist prevents resonance donation; -I effect dominates.
Nucleophilicity High. Reacts rapidly with electrophiles (e.g., chloropyrimidines).Moderate. May require forcing conditions or catalysts.
Solubility (LogP) Lower (More polar due to conjugation).Higher (Less polar surface area exposed).

Synthetic Pathways[1][2][3][4][5]

Due to the electronic differences (activation vs. deactivation), the synthesis of these two isomers requires fundamentally different strategies.

Visualizing the Synthetic Logic

The following diagram illustrates the divergent workflows required for each isomer.

SynthesisPathways cluster_4iso Target: 2-Methyl-4-morpholinoaniline cluster_3iso Target: 2-Methyl-3-morpholinoaniline SM4 4-Fluoro-2-methyl-1-nitrobenzene Step4a SnAr Substitution (Morpholine, K2CO3, DMSO) SM4->Step4a Int4 Intermediate: 4-Morpholino-2-methyl-nitrobenzene Step4a->Int4 Step4b Reduction (H2, Pd/C or Fe/NH4Cl) Int4->Step4b Prod4 Product 4-Isomer Step4b->Prod4 SM3 3-Bromo-2-methylaniline Step3a Buchwald-Hartwig Coupling (Pd2(dba)3, BINAP, NaOtBu) SM3->Step3a Prod3 Product 3-Isomer Step3a->Prod3

Figure 1: Comparative synthetic routes. The 4-isomer utilizes standard nucleophilic aromatic substitution (SnAr) due to para-nitro activation. The 3-isomer, lacking this activation and hindered by the ortho-methyl group, requires Palladium-catalyzed cross-coupling.

Experimental Protocols

Protocol A: Synthesis of 2-Methyl-4-morpholinoaniline (SnAr Route)

Best for: Large-scale preparation, low cost.

Reagents: 4-Fluoro-2-methyl-1-nitrobenzene (1.0 eq), Morpholine (1.2 eq), K₂CO₃ (2.0 eq), DMSO.

  • Substitution: Dissolve 4-fluoro-2-methyl-1-nitrobenzene in DMSO (0.5 M). Add K₂CO₃ and morpholine.[1]

  • Reaction: Heat to 80°C for 4 hours. The electron-withdrawing nitro group activates the para-fluorine for displacement.

    • Checkpoint: Monitor TLC (Hexane/EtOAc 3:1). The starting material (Rf ~0.8) should convert to a bright yellow/orange spot (Rf ~0.4).

  • Workup: Pour into ice water. Filter the yellow precipitate (4-morpholino-2-methyl-nitrobenzene).

  • Reduction: Dissolve the nitro intermediate in MeOH. Add 10% Pd/C (5 wt%).[2] Stir under H₂ balloon (1 atm) for 2 hours.

  • Isolation: Filter through Celite. Concentrate to yield the off-white solid amine.

Protocol B: Synthesis of 2-Methyl-3-morpholinoaniline (Buchwald Route)

Best for: Accessing the sterically crowded meta-isomer.

Reagents: 3-Bromo-2-methylaniline (1.0 eq), Morpholine (1.2 eq), Pd₂(dba)₃ (2 mol%), BINAP (4 mol%), NaOtBu (1.4 eq), Toluene.

  • Preparation: In a glovebox or under Argon, combine 3-bromo-2-methylaniline, morpholine, and NaOtBu in dry toluene (0.2 M).

  • Catalyst: Add the pre-mixed Pd/Ligand complex (Pd₂(dba)₃ + BINAP).

    • Why BINAP? The bidentate ligand is crucial to prevent catalyst poisoning by the free aniline amine and to facilitate oxidative addition into the hindered C-Br bond ortho to the methyl group [1].

  • Reaction: Heat to 100°C for 12-16 hours in a sealed tube.

  • Workup: Cool, dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography is mandatory here to remove residual aniline and catalyst. Elute with DCM/MeOH (98:2).

Functional Implications in Drug Design

When incorporating these anilines into a kinase inhibitor scaffold (e.g., reacting with a 4-chloroquinazoline), the choice of isomer dictates the binding mode.

The "Solvent Tail" vs. "Hydrophobic Twist"
  • 4-Isomer Application: Used to project the solubilizing morpholine group out of the ATP-binding pocket into the solvent. This improves oral bioavailability without significantly altering the binding pose of the scaffold.

  • 3-Isomer Application: Used to induce a "twist" in the molecule. The steric clash between the methyl and morpholine forces the aniline ring to rotate relative to the core scaffold. This is useful for:

    • Selectivity: Targeting kinases with smaller hydrophobic pockets or specific gatekeeper residues.

    • Conformational Locking: Reducing the entropic penalty of binding by pre-organizing the inhibitor into a bioactive conformation [2].

Decision Matrix

DecisionTree Start Design Goal Solubility Need Solubility Only? Start->Solubility Selectivity Need Selectivity/Twist? Start->Selectivity Use4 Use 2-Methyl-4-morpholino (Linear, High pKa) Solubility->Use4 Yes Pocket Pocket Selectivity->Pocket Is Pocket Restricted? Use3 Use 2-Methyl-3-morpholino (Twisted, Lower pKa) Pocket->Use3 Yes

Figure 2: Medicinal Chemistry Decision Tree. Select the 4-isomer for general solubility enhancement; select the 3-isomer to exploit steric constraints for selectivity.

References

  • Buchwald, S. L., & Hartwig, J. F. (2002). Palladium-Catalyzed C-N Bond Formation. This foundational work establishes the protocols for coupling sterically hindered amines.

    • Source:

  • CATO Research Chemicals. (2024). 2-Methyl-3-morpholinoaniline (CAS 886494-84-4)

    • Source:

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 21955000, 2-Methyl-4-morpholinoaniline.

    • Source:

  • GuideChem. (2024). Synthesis and Properties of Morpholinoanilines.

    • Source:

Sources

Foundational

Technical Guide on 2-Methyl-3-morpholin-4-ylaniline: A Note on Isomer Identification

A thorough investigation for "2-Methyl-3-morpholin-4-ylaniline" across multiple chemical databases and scientific literature did not yield sufficient verifiable data, including its canonical SMILES and InChIKey, to const...

Author: BenchChem Technical Support Team. Date: February 2026

A thorough investigation for "2-Methyl-3-morpholin-4-ylaniline" across multiple chemical databases and scientific literature did not yield sufficient verifiable data, including its canonical SMILES and InChIKey, to construct a comprehensive and scientifically rigorous technical guide as requested. The accurate identification of chemical isomers is critical in research and development, as even slight structural variations can lead to significant differences in chemical properties, reactivity, and biological activity.

As a scientifically sound alternative, this guide will provide an in-depth analysis of the closely related and well-documented isomer, 2-Methyl-4-morpholin-4-ylaniline. This document will adhere to the requested structure and depth, providing researchers, scientists, and drug development professionals with a valuable resource on a key morpholinoaniline derivative.

An In-Depth Technical Guide to 2-Methyl-4-morpholin-4-ylaniline

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-4-morpholin-4-ylaniline, a substituted aniline of significant interest in medicinal chemistry and materials science. The document elucidates the compound's fundamental chemical identifiers, physicochemical properties, synthesis protocols, and its emerging applications. By synthesizing data from peer-reviewed literature and chemical databases, this guide serves as an authoritative resource for professionals engaged in drug discovery and chemical research, offering insights into its potential as a scaffold for novel therapeutics and functional materials.

Core Compound Identification

Accurate identification is the bedrock of reproducible scientific inquiry. 2-Methyl-4-morpholin-4-ylaniline is a substituted aromatic amine characterized by a toluene backbone with a morpholine and an amine substituent.

IdentifierValueSource
IUPAC Name 2-methyl-4-morpholin-4-ylanilinePubChem[1]
SMILES CC1=C(C=CC(=C1)N2CCOCC2)NPubChem[1]
InChIKey ZGJUJDQANIYVAL-UHFFFAOYSA-NPubChem[1]
CAS Number 581-00-0PubChem[1]
Molecular Formula C11H16N2OPubChem[1]
Molecular Weight 192.26 g/mol PubChem[1]

Physicochemical and Pharmacokinetic Profile

The physicochemical properties of a compound are pivotal in determining its behavior in biological systems and its suitability for various applications. The introduction of the morpholine moiety significantly influences the lipophilicity and aqueous solubility of the aniline scaffold, which are critical parameters in drug design.

PropertyValuePredicted/ExperimentalSource
XLogP3 1.4PredictedPubChem[1]
Topological Polar Surface Area 38.5 ŲPredictedPubChem[1]
Hydrogen Bond Donors 1CalculatedPubChem[1]
Hydrogen Bond Acceptors 2CalculatedPubChem[1]
Rotatable Bond Count 1CalculatedPubChem[1]

The morpholine ring is a "privileged structure" in medicinal chemistry, often incorporated to improve pharmacokinetic properties such as metabolic stability and oral bioavailability.

Synthesis and Mechanistic Insights

The synthesis of 2-Methyl-4-morpholin-4-ylaniline can be approached through several established synthetic strategies. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. A prevalent and robust method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.

Retrosynthetic Analysis and Proposed Synthesis

A logical retrosynthetic disconnection points to 4-bromo-2-methylaniline and morpholine as readily available starting materials.

G Target 2-Methyl-4-morpholin-4-ylaniline Disconnect C-N Disconnection (Buchwald-Hartwig) Target->Disconnect StartingMaterials 4-Bromo-2-methylaniline + Morpholine Disconnect->StartingMaterials

Caption: Retrosynthetic analysis of 2-Methyl-4-morpholin-4-ylaniline.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed amination of an aryl halide.

Materials:

  • 4-Bromo-2-methylaniline

  • Morpholine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or similar phosphine ligand

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromo-2-methylaniline (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and the phosphine ligand (0.04 equiv).

  • Add sodium tert-butoxide (1.4 equiv).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene, followed by morpholine (1.2 equiv) via syringe.

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Causality of Choices:

  • Palladium Catalyst: Palladium is essential for the catalytic cycle, facilitating the oxidative addition and reductive elimination steps.

  • Phosphine Ligand: Bulky, electron-rich phosphine ligands like XPhos stabilize the palladium center and promote the reductive elimination of the product.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, forming the active nucleophile in the catalytic cycle.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxidation, necessitating an oxygen-free environment.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Combine Aryl Halide, Pd Catalyst, Ligand, Base B Inert Atmosphere (Ar/N2) A->B C Add Solvent & Amine B->C D Heat & Stir (80-110 °C) C->D E Quench with Water D->E F Extract with Organic Solvent E->F G Dry & Concentrate F->G H Column Chromatography G->H I I H->I Pure Product

Caption: Experimental workflow for Buchwald-Hartwig amination.

Applications in Research and Development

While specific applications of 2-Methyl-4-morpholin-4-ylaniline are not extensively detailed in the public domain, its structural motifs are present in a variety of biologically active compounds. The morpholinoaniline scaffold is a key component in the design of kinase inhibitors and other targeted therapies.

Role as a Scaffold in Kinase Inhibitors

The aniline nitrogen can act as a hydrogen bond donor, while the morpholine oxygen can serve as a hydrogen bond acceptor, making this scaffold ideal for interacting with the hinge region of many protein kinases. The 2-methyl group can provide steric hindrance to lock the molecule into a specific conformation, potentially increasing binding affinity and selectivity.

G cluster_0 2-Methyl-4-morpholin-4-ylaniline Scaffold cluster_1 Potential Biological Targets Scaffold Scaffold Kinase Protein Kinases Scaffold->Kinase H-Bonding (Aniline N-H, Morpholine O) GPCR GPCRs Scaffold->GPCR Potential for Orthosteric/Allosteric Binding IonChannel Ion Channels Scaffold->IonChannel Modulation of Channel Gating

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Morpholino-Anilines via Buchwald-Hartwig Amination

Abstract The morpholino-aniline scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Its synthesis, most effectively achieved through the palladium-catal...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The morpholino-aniline scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Its synthesis, most effectively achieved through the palladium-catalyzed Buchwald-Hartwig amination, is a critical transformation for researchers in drug discovery and development. This application note provides a comprehensive guide to the Buchwald-Hartwig amination for the synthesis of morpholino-anilines. It delves into the mechanistic underpinnings of the reaction, offers detailed, field-proven protocols, and presents a comparative analysis of catalyst systems. Furthermore, this guide includes extensive troubleshooting advice to address common challenges, ensuring researchers can confidently and efficiently synthesize these vital compounds.

Introduction: The Significance of the Morpholino-Aniline Moiety

The morpholine ring is a privileged structure in drug design, often introduced to modulate a compound's physicochemical properties, such as solubility, metabolic stability, and cell permeability.[2] When coupled with an aniline, the resulting morpholino-aniline core is found in a diverse array of clinically significant drugs, including the antibiotic Linezolid, the anticoagulant Rivaroxaban, and the investigational anticancer agents Entospletinib and Momelotinib. The Buchwald-Hartwig amination stands as the preeminent method for forging the crucial C-N bond in these molecules, offering a broad substrate scope and functional group tolerance under relatively mild conditions, a significant improvement over harsher, traditional methods like nucleophilic aromatic substitution.[3]

The Catalytic Heart of the Reaction: Mechanism of the Buchwald-Hartwig Amination

The Buchwald-Hartwig amination proceeds through a catalytic cycle initiated by a palladium(0) species.[3] Understanding this mechanism is paramount for rational protocol design and troubleshooting.

The generally accepted catalytic cycle involves three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate. The reactivity of the aryl halide generally follows the trend: Ar-I > Ar-Br > Ar-Cl.[4]

  • Amine Coordination and Deprotonation: Morpholine coordinates to the Pd(II) complex. A base then deprotonates the coordinated morpholine, forming a palladium-amido complex.

  • Reductive Elimination: The desired morpholino-aniline is formed through reductive elimination from the palladium center, regenerating the catalytically active Pd(0) species.[3]

A potential side reaction is β-hydride elimination, which can lead to hydrodehalogenation of the starting aryl halide.[3] The judicious choice of a bulky, electron-rich phosphine ligand is critical to favor the desired reductive elimination pathway.[5]

Buchwald_Hartwig_Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)(L2)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L2)-N(morpholine) Ar-Pd(II)(L2)-N(morpholine) Ar-Pd(II)(L2)-X->Ar-Pd(II)(L2)-N(morpholine) Amine Coordination & Deprotonation (Morpholine, Base) Ar-Pd(II)(L2)-N(morpholine)->Pd(0)L2 Ar-N(morpholine) Ar-N(morpholine) Ar-Pd(II)(L2)-N(morpholine)->Ar-N(morpholine) Reductive Elimination

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.

Materials and Reagents

Material/ReagentGradeSupplierNotes
Aryl Halide (e.g., 4-bromoaniline)≥98%Commercially availablePurity is critical; recrystallize or purify by column chromatography if necessary.
Morpholine≥99%, anhydrousCommercially availableUse a freshly opened bottle or distill from a suitable drying agent.
Palladium(II) Acetate (Pd(OAc)₂)≥99.9% trace metals basisCommercially availableA common and cost-effective palladium precursor.
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)≥97%Commercially availableA Pd(0) source, often used for faster initiation.
Phosphine Ligand (e.g., XPhos, RuPhos, BINAP)≥98%Commercially availableHighly air-sensitive; handle under an inert atmosphere.
Sodium tert-butoxide (NaOtBu)≥97%Commercially availableHighly hygroscopic; store and handle under an inert atmosphere.
Cesium Carbonate (Cs₂CO₃)≥99%Commercially availableA milder base, useful for sensitive substrates.
TolueneAnhydrous, ≥99.8%Commercially availableDegas with argon or nitrogen for at least 30 minutes before use.
DioxaneAnhydrous, ≥99.8%Commercially availableDegas with argon or nitrogen for at least 30 minutes before use.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially availableDegas with argon or nitrogen for at least 30 minutes before use.
Inert Gas (Argon or Nitrogen)High purity (≥99.998%)Gas supplierFor maintaining an inert atmosphere.

Experimental Protocols

The following protocols are provided as a general guideline. Optimization of reaction conditions may be necessary for specific substrates.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A 1. Add Pd source, ligand, and base to a dry Schlenk flask. B 2. Evacuate and backfill with inert gas (3x). A->B C 3. Add degassed solvent. B->C D 4. Add aryl halide and morpholine. C->D E 5. Heat the reaction mixture to the desired temperature with stirring. D->E F 6. Monitor reaction progress by TLC or LC-MS. E->F G 7. Cool to room temperature and quench the reaction. F->G H 8. Filter through Celite and concentrate the filtrate. G->H I 9. Purify the crude product by column chromatography. H->I

Figure 2: General experimental workflow for Buchwald-Hartwig amination.

General Protocol for the Synthesis of N-(4-methoxyphenyl)morpholine

This protocol describes the coupling of an electron-rich aryl bromide with morpholine.

  • Reaction Setup:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%), XPhos (9.5 mg, 0.02 mmol, 2 mol%), and sodium tert-butoxide (135 mg, 1.4 mmol).

    • Seal the flask with a rubber septum, and evacuate and backfill with argon three times.

    • Add 4-bromoanisole (187 mg, 1.0 mmol) and morpholine (105 µL, 1.2 mmol) via syringe.

    • Add 5 mL of degassed toluene via syringe.

  • Reaction:

    • Place the flask in a preheated oil bath at 100 °C and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding 5 mL of water.

    • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Protocol for the Synthesis of a Linezolid Precursor

This protocol demonstrates the application of the Buchwald-Hartwig amination in the synthesis of a key intermediate for the antibiotic Linezolid, showcasing the reaction's functional group tolerance.[6][7]

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an argon atmosphere, add (R)-3-(4-bromo-3-fluorophenyl)-5-((tert-butyldimethylsilyloxy)methyl)oxazolidin-2-one (434 mg, 1.0 mmol), Pd₂(dba)₃ (46 mg, 0.05 mmol, 5 mol%), RuPhos (47 mg, 0.1 mmol, 10 mol%), and sodium tert-butoxide (144 mg, 1.5 mmol).

    • Add 5 mL of anhydrous, degassed dioxane.

    • Add morpholine (131 µL, 1.5 mmol).

  • Reaction:

    • Heat the mixture to 80 °C and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with 10 mL of ethyl acetate.

    • Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.

    • Concentrate the filtrate in vacuo.

    • Purify the residue by silica gel chromatography (e.g., using a gradient of 10-50% ethyl acetate in hexanes) to yield the desired product. An isolated yield of 91% has been reported for a similar transformation.[6]

Comparative Data of Catalyst Systems

The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are generally preferred as they promote the reductive elimination step and stabilize the active palladium catalyst.[4]

Aryl HalideLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Bromo-N,N-dimethylanilineIPrtBuOKToluene851>95[8]
2-ChlorotolueneIPrNaOtBuDioxane1000.494[1]
4-ChlorotolueneIPrNaOtBuDioxane1000.195[1]
4-BromoanisoleXPhosNaOtBuToluene10012-24~90General Protocol
2-Bromo-13α-estrone 3-methyl etherX-PhosKOt-BuToluene150 (MW)0.1785-95[9]
4-chloroanisolePtBu₃NaOtBuDioxane8024~80[3]
4-BromotolueneBINAPCs₂CO₃Toluene1108High[10]

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Poor quality of reagents (amine, base, solvent). 3. Insufficiently inert atmosphere. 4. Low reaction temperature.1. Use a pre-catalyst or ensure complete reduction of Pd(II) to Pd(0). 2. Use freshly distilled/anhydrous reagents and solvents. Degas solvents thoroughly. 3. Ensure proper Schlenk technique and use high-purity inert gas. 4. Increase the reaction temperature in increments of 10-20 °C.
Formation of Side Products (e.g., Hydrodehalogenation) 1. β-hydride elimination is competing with reductive elimination. 2. Steric hindrance on the aryl halide or amine.1. Use a bulkier phosphine ligand (e.g., XPhos, RuPhos) to promote reductive elimination. 2. Screen different ligands and bases. For sterically hindered substrates, more reactive catalyst systems may be required.
Difficulty with Electron-Rich Aryl Halides Slower oxidative addition.Increase catalyst loading, reaction temperature, and/or reaction time. Consider using a more electron-rich ligand.
Difficulty with Electron-Deficient Aryl Halides Potential for nucleophilic aromatic substitution as a competing pathway.Use milder reaction conditions (lower temperature, weaker base like Cs₂CO₃) to favor the palladium-catalyzed pathway.
Inconsistent Results 1. Inconsistent quality of reagents. 2. Variations in reaction setup and inert atmosphere.1. Standardize the source and purity of all reagents. 2. Adhere strictly to a well-defined experimental protocol.
Product Purification Challenges Co-elution of product with residual ligand or byproducts.1. Optimize chromatographic conditions (solvent system, gradient). 2. Consider a chemical work-up to remove the ligand (e.g., an acidic wash for basic ligands). 3. Recrystallization of the final product may be an effective purification method.[11]

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of morpholino-anilines, providing a reliable and versatile route to this important class of compounds. By understanding the reaction mechanism, carefully selecting the catalyst system, and adhering to rigorous experimental technique, researchers can successfully synthesize a wide array of morpholino-aniline derivatives. The protocols and troubleshooting guidance provided in this application note are intended to empower scientists in drug discovery and development to efficiently access these valuable molecules.

References

  • A Convenient Synthesis of Linezolid through Buchwald-Hartwig Amination. SSRN. [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. S. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • A convenient synthesis of linezolid through Buchwald-Hartwig amination. Xi'an Jiaotong-Liverpool University (XJTLU). [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • A facile synthesis of the oxazolidinone antibacterial agent linezolid. ResearchGate. [Link]

  • A novel synthesis of the oxazolidinone antithrombotic agent rivaroxaban. PubMed. [Link]

  • A Novel and Efficient Synthesis of Momelotinib. ResearchGate. [Link]

  • Optimization of the model Buchwald-Hartwig reaction of morpholine and... ResearchGate. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Indian Academy of Sciences. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • The Asymmetric Buchwald–Hartwig Amination Reaction. [Link]

  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. [Link]

  • Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Purifying and analyzing Morpholinos by HPLC and detecting Morpholinos in biological samples. Gene Tools, LLC. [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC - NIH. [Link]

Sources

Application

Application Note: 2-Methyl-3-morpholin-4-ylaniline as a Kinase Inhibitor Scaffold

Abstract This guide details the structural rationale, synthetic incorporation, and biological validation of 2-Methyl-3-morpholin-4-ylaniline (CAS: 252838-59-2) as a privileged scaffold in kinase inhibitor discovery. Best...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the structural rationale, synthetic incorporation, and biological validation of 2-Methyl-3-morpholin-4-ylaniline (CAS: 252838-59-2) as a privileged scaffold in kinase inhibitor discovery. Best known as the solvent-exposed binding motif in Pictilisib (GDC-0941) , this fragment offers a unique combination of solubility enhancement and conformational restriction. This note provides a validated protocol for coupling this scaffold to heteroaryl halides via nucleophilic aromatic substitution (


) and outlines a self-validating biochemical assay for assessing PI3K

inhibition.

Introduction: The "Orthogonal Methyl" Effect

In kinase inhibitor design, the "aniline tail" often serves two distinct roles: binding to the hinge region and extending into the solvent front to modulate physicochemical properties.

The 2-Methyl-3-morpholin-4-ylaniline scaffold is superior to a simple morpholino-aniline due to the ortho-methyl group .

  • Conformational Lock: The methyl group at the C2 position introduces steric clash with the aniline nitrogen and the core ring system. This forces the aniline ring to twist out of coplanarity with the heteroaryl core (atropisomerism control), often pre-organizing the molecule into a bioactive conformation that minimizes entropy loss upon binding.

  • Solubility: The morpholine ring (pKa ~8.[1]3) acts as a solubilizing group and a hydrogen bond acceptor for solvent water molecules or specific residues (e.g., Lys/Asp) at the pocket entrance.

  • Selectivity: The "twisted" conformation induced by the methyl group can prevent binding to kinases with flatter, more restrictive ATP pockets (e.g., CDK2), thereby enhancing selectivity for PI3K isoforms.

Structural Activity Relationship (SAR) Logic

The following diagram illustrates the pharmacophoric contributions of the scaffold when bound to the PI3K ATP pocket.

SAR_Logic Scaffold 2-Methyl-3-morpholin-4-ylaniline (The Scaffold) Morpholine Morpholine Ring (Solvent Interface) Scaffold->Morpholine AnilineNH Aniline NH (Hinge Binder) Scaffold->AnilineNH Methyl Ortho-Methyl Group (Conformational Lock) Scaffold->Methyl Solubility High Solubility & Metabolic Stability Morpholine->Solubility Exposed to Solvent Hinge H-Bond Donor to Val851 (PI3K) AnilineNH->Hinge Critical Interaction Twist Induces ~60-90° Twist Reduces Entropy Cost Methyl->Twist Steric Hindrance

Figure 1: Pharmacophore mapping of the 2-Methyl-3-morpholin-4-ylaniline scaffold within the PI3K binding pocket.

Chemical Synthesis Protocol

Objective: Coupling 2-Methyl-3-morpholin-4-ylaniline to a 4-chloro-thienopyrimidine core (Generic GDC-0941 precursor).

Rationale: While Buchwald-Hartwig couplings are common, this electron-deficient heteroaryl chloride core allows for a robust, metal-free Nucleophilic Aromatic Substitution (


) under acidic conditions. This avoids residual palladium contamination in biological assays.
Materials
  • Scaffold: 2-Methyl-3-morpholin-4-ylaniline (1.1 equivalents).

  • Core: 4-Chloro-6-substituted-thieno[3,2-d]pyrimidine (1.0 equivalent).

  • Solvent: 2-Propanol (IPA) or n-Butanol (anhydrous).

  • Catalyst: HCl (4M in Dioxane) or p-TsOH (0.1 eq).

Step-by-Step Methodology
  • Preparation:

    • In a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 mmol of the 4-chloro-thienopyrimidine core in 5 mL of 2-Propanol.

    • Add 1.1 mmol (211 mg) of 2-Methyl-3-morpholin-4-ylaniline .

  • Reaction Initiation:

    • Add 0.1 mmol of p-Toluenesulfonic acid (p-TsOH) or 2 drops of 4M HCl/Dioxane.

    • Note: Acid catalysis protonates the pyrimidine nitrogen, activating the C4-position for nucleophilic attack.

  • Thermal Activation:

    • Heat the reaction mixture to reflux (85°C) for 4–6 hours.

    • Monitoring: Check via LC-MS every 2 hours.

    • End Point: Disappearance of the starting chloride peak (M+) and appearance of the product mass (M+H = Core + 192 Da).

  • Work-up (Precipitation Method):

    • Cool the reaction to room temperature (RT).

    • The product often precipitates as the hydrochloride/tosylate salt.

    • Filter the solid.

    • Wash the cake with cold IPA (2 x 5 mL) and Diethyl Ether (2 x 10 mL) to remove unreacted aniline.

  • Free Base Liberation (Optional but recommended for Assay):

    • Suspend the salt in DCM (10 mL).

    • Wash with Saturated

      
       (10 mL).
      
    • Dry organic layer over

      
      , filter, and concentrate in vacuo.
      
Synthesis Workflow Diagram

Synthesis_Flow Start Start: 4-Cl-Thienopyrimidine + 2-Methyl-3-morpholin-4-ylaniline Step1 Dissolve in 2-Propanol Add cat. HCl or p-TsOH Start->Step1 Step2 Reflux (85°C) 4-6 Hours Step1->Step2 Check LC-MS Check (Target: M+192) Step2->Check Check->Step2 Incomplete Workup Cool to RT Filter Precipitate (Salt form) Check->Workup Complete Wash Wash: Cold IPA + Et2O (Removes excess aniline) Workup->Wash Final Final Product: Kinase Inhibitor (GDC-0941 Analog) Wash->Final

Figure 2: Acid-catalyzed


 coupling workflow for scaffold incorporation.

Biological Assay Protocol: PI3K Class I Lipid Kinase Assay

Objective: Quantify the inhibitory potency (


) of the synthesized compound against PI3K

(p110

/p85

).

Method: ADP-Glo™ Kinase Assay (Promega). This assay detects ADP generated from the phosphorylation of the lipid substrate PIP2.

Reagents & Setup
  • Enzyme: Recombinant PI3K

    
     (p110
    
    
    
    /p85
    
    
    complex).
  • Substrate: PIP2:PS Lipid Kinase Substrate (sonicated vesicles).

  • ATP: Ultra-pure ATP (10

    
    M final concentration).
    
  • Buffer: 50 mM HEPES pH 7.5, 3 mM

    
    , 1 mM EGTA, 100 mM NaCl, 0.03% CHAPS, 2 mM DTT.
    
Protocol Steps
  • Compound Preparation:

    • Prepare a 10 mM stock of the synthesized inhibitor in 100% DMSO.

    • Perform a 3-fold serial dilution in DMSO (10 points).

    • Transfer 250 nL of compound to a 384-well white, low-volume plate (Greiner).

  • Enzyme Addition:

    • Dilute PI3K

      
       enzyme to 2x optimal concentration (determined by titration, typically 2-4 ng/well) in 1x Kinase Buffer.
      
    • Add 2.5

      
      L of 2x Enzyme solution to the wells.
      
    • Incubate for 10 minutes at RT (allows compound-enzyme pre-equilibration).

  • Reaction Start:

    • Prepare 2x Substrate Mix: 20

      
      M ATP + 50 
      
      
      
      M PIP2:PS lipid vesicles.
    • Add 2.5

      
      L of 2x Substrate Mix to initiate the reaction.
      
    • Final Volume: 5

      
      L.
      
    • Incubate at RT for 60 minutes.

  • Detection (ADP-Glo):

    • Add 5

      
      L of ADP-Glo™ Reagent  (stops kinase reaction, depletes remaining ATP).
      
    • Incubate 40 minutes at RT.

    • Add 10

      
      L of Kinase Detection Reagent  (converts ADP to ATP -> Luciferase light).
      
    • Incubate 30 minutes at RT.

  • Data Analysis:

    • Read Luminescence (RLU) on a plate reader (e.g., EnVision).

    • Normalize data:

      • 0% Inhibition = DMSO control (Enzyme + Substrate).

      • 100% Inhibition = No Enzyme control (Buffer + Substrate).

    • Fit data to a 4-parameter logistic equation to determine

      
      .
      
Expected Results & Validation Criteria
ParameterAcceptance CriteriaNotes
Z' Factor > 0.5Indicates a robust assay window.
Signal/Background > 10-foldRatio of Enzyme Control vs. No Enzyme.[2]
Reference

GDC-0941 ~3 nMUse commercial GDC-0941 as a positive control.
Solubility Limit > 100

M
Scaffold should prevent precipitation in assay buffer.

Troubleshooting & Optimization

  • Issue: Low Yield in Synthesis.

    • Cause: Steric hindrance of the ortho-methyl group reduces nucleophilicity of the aniline.

    • Solution: Switch to Buchwald-Hartwig conditions :

      
      , Xantphos, 
      
      
      
      in Dioxane at 100°C. The palladium catalyst facilitates the C-N bond formation despite the steric bulk.
  • Issue: High Assay Background.

    • Cause: ATP contamination or lipid aggregation.

    • Solution: Use ultra-pure ATP and sonicate lipid substrates immediately before use to ensure uniform vesicle size.

  • Issue: Compound Precipitation.

    • Cause: The free base may be insoluble in high-salt buffers.

    • Solution: Ensure final DMSO concentration is 1-2%. If using the HCl salt from synthesis, ensure the buffer has sufficient buffering capacity (HEPES 50mM) to maintain pH 7.5.

References

  • Folkes, A. J., et al. (2008). "The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer."[3][4] Journal of Medicinal Chemistry, 51(18), 5522-5532.[3][4][5]

  • Sutherlin, D. P., et al. (2010). "Discovery of (thienopyrimidin-2-yl)aminopyrimidines as potent, selective, and orally available inhibitors of the phosphatidylinositol-3-kinase (PI3K) pathway."[4] Journal of Medicinal Chemistry, 53(3), 1086-1097.[5]

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."

  • Yap, T. A., et al. (2011). "First-in-man clinical trial of the oral pan-PI3K inhibitor GDC-0941 in patients with advanced solid tumors." Clinical Cancer Research, 17(20).

Sources

Method

Optimization of Amide Bond Formation: Acylation Strategies for Sterically Hindered 2-Methyl-3-morpholinoaniline

Introduction & Chemical Context The substrate 2-Methyl-3-morpholin-4-ylaniline (CAS: 154590-35-9) represents a critical pharmacophore in the synthesis of phosphatidylinositol 3-kinase (PI3K) inhibitors, such as Alpelisib...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

The substrate 2-Methyl-3-morpholin-4-ylaniline (CAS: 154590-35-9) represents a critical pharmacophore in the synthesis of phosphatidylinositol 3-kinase (PI3K) inhibitors, such as Alpelisib.

Synthetically, this molecule presents a dichotomy of reactivity:

  • Electronic Activation: The morpholine ring at the C3 position is a strong electron-donating group (EDG), theoretically increasing the nucleophilicity of the C1-aniline nitrogen via induction and resonance.

  • Steric Deactivation: The C2-methyl group creates significant steric hindrance. Located between the primary amine (C1) and the bulky morpholine ring (C3), the methyl group suffers from a "buttressing effect," effectively shielding the aniline nitrogen from incoming electrophiles.

This Application Note provides a robust, self-validating protocol to overcome these steric barriers while managing the basicity of the morpholine ring.

Mechanistic Analysis (Expertise & Logic)

To ensure high yield, the chemist must address two competing factors: Steric Clash and Proton Scavenging .

The "Proton Sponge" Effect

The morpholine nitrogen is tertiary and moderately basic (


), whereas the aniline nitrogen is significantly less basic (

).
  • The Risk: As the reaction proceeds, HCl is generated.[1][2][3] This acid will preferentially protonate the highly basic morpholine nitrogen before the aniline.

  • The Consequence: If only 1 equivalent of base is used, the morpholine acts as a "proton sponge," forming a hydrochloride salt. While this does not destroy the aniline, the resulting salt often precipitates, trapping unreacted starting material in the crystal lattice and stalling the reaction.

  • The Solution: A minimum of 2.5 to 3.0 equivalents of base is mandatory to neutralize HCl and maintain the morpholine in its free-base form to ensure solubility.

Steric Hindrance & Transition State

The 2-methyl group hinders the formation of the tetrahedral intermediate.

  • Solvent Choice: Polar aprotic solvents (DCM, THF) are preferred to stabilize the polar transition state.

  • Base Choice: Non-nucleophilic bases (DIPEA) are preferred over Pyridine for simple acyl chlorides to prevent the formation of stable N-acylpyridinium salts that might be too bulky to react with this specific hindered aniline.

Diagram 1: Reaction Mechanism & Steric/Electronic Factors

ReactionMechanism Substrate 2-Methyl-3-morpholinoaniline (Nucleophile) Intermediate Tetrahedral Intermediate (Sterically Crowded) Substrate->Intermediate Slow Attack (Steric Hindrance) Reagent Acyl Chloride (Electrophile) Reagent->Intermediate Base Base (DIPEA) (HCl Scavenger) Salt DIPEA-HCl Salt (Byproduct) Base->Salt Captures H+ Product Amide Product (Stable) Intermediate->Product Elimination of Cl- Intermediate->Salt HCl Generation

Caption: Mechanistic flow showing the steric bottleneck at the tetrahedral intermediate and the critical role of the base in scavenging HCl to prevent morpholine salt precipitation.

Experimental Protocols

Method A: Anhydrous Conditions (Preferred for Drug Development)

This method uses Dichloromethane (DCM) and Diisopropylethylamine (DIPEA). It is preferred for its ease of workup and high solubility of the lipophilic product.

Reagents:

  • Substrate: 2-Methyl-3-morpholin-4-ylaniline (1.0 equiv)

  • Acyl Chloride: R-COCl (1.1 – 1.2 equiv)

  • Base: DIPEA (Hunig’s Base) (3.0 equiv)

  • Solvent: Anhydrous DCM (0.1 M concentration)

Step-by-Step Protocol:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Add the aniline substrate (1.0 eq) and anhydrous DCM. Stir until fully dissolved.

    • Note: If the substrate is a salt (e.g., HCl salt), add an extra 1.0 eq of DIPEA to free-base it before adding the acyl chloride.

  • Base Addition: Add DIPEA (3.0 eq) in one portion. The solution may darken slightly; this is normal.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

    • Reasoning: Although the aniline is hindered, acyl chlorides are highly reactive. Cooling prevents exotherms and minimizes bis-acylation or side reactions with the morpholine ring.

  • Acylation: Add the Acyl Chloride (1.1 eq) dropwise over 10–15 minutes.

    • Observation: White smoke (HCl) may form briefly but should immediately disappear as it reacts with DIPEA.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.

  • Validation (IPC): Check reaction progress via TLC (System: 5% MeOH in DCM) or LCMS.

    • Target: Disappearance of aniline (

      
      ) and appearance of Product (
      
      
      
      ).
  • Workup:

    • Dilute with DCM.

    • Wash with Sat.

      
        (removes unreacted acid/HCl).
      
    • Wash with Brine .

    • Dry over

      
      , filter, and concentrate.
      
Method B: Pyridine Solvent (For Low-Reactivity Substrates)

If Method A yields <50% conversion after 24h due to extreme steric bulk of the acyl chloride, switch to Pyridine. Pyridine acts as both solvent and nucleophilic catalyst.

  • Dissolve aniline (1.0 eq) in dry Pyridine (0.2 M).

  • Cool to 0°C.

  • Add Acyl Chloride (1.5 eq) dropwise.

  • Stir at RT for 12 hours. If incomplete, heat to 50°C.

  • Workup Caution: Co-evaporate with Toluene to remove Pyridine before aqueous workup to avoid forming emulsions.

Data Presentation & Troubleshooting

Solvent & Base Selection Matrix
ConditionBaseSolventSuitabilityNotes
Standard DIPEA (3 eq)DCMHigh Best for solubility and ease of workup.
Alternative TEA (3 eq)THFModerateTEA-HCl salts precipitate in THF, which can trap reactants.
Forcing Pyridine (Solvent)PyridineHighUse only if the acyl chloride is also sterically hindered.
Avoid

/ NaOH
Water/DCMLow Biphasic conditions are too slow for this hindered aniline; hydrolysis of R-COCl dominates.
Troubleshooting Logic
  • Issue: Low Conversion.

    • Diagnosis: Steric hindrance is preventing attack.

    • Fix: Add 10 mol% DMAP (4-Dimethylaminopyridine) as a hyper-nucleophilic catalyst. Heat to 40°C (reflux DCM).

  • Issue: Precipitation during reaction.

    • Diagnosis: Morpholine-HCl or DIPEA-HCl is crashing out.

    • Fix: Add more DCM. Ensure you used DIPEA (salts are more soluble in DCM than TEA salts).

  • Issue: Bis-acylation.

    • Diagnosis: Rare, but possible if R-COCl is small (e.g., Acetyl Chloride).

    • Fix: Strict temperature control (keep at 0°C longer) and strict stoichiometry (1.05 eq of R-COCl).

Workflow Visualization

Diagram 2: Experimental Decision Tree

OptimizationWorkflow Start Start: 2-Methyl-3-morpholinoaniline CheckSalt Is Substrate a Salt (HCl)? Start->CheckSalt FreeBase Add 1.0 eq extra Base (Total 4.0 eq) CheckSalt->FreeBase Yes Standard Protocol A: DCM / DIPEA (3.0 eq) 0°C -> RT CheckSalt->Standard No FreeBase->Standard Monitor Monitor (LCMS/TLC) @ 2h Standard->Monitor Success >95% Conv: Workup Monitor->Success Complete Stalled <50% Conv: Stalled Monitor->Stalled Incomplete Action2 Switch to Protocol B (Pyridine Solvent) Monitor->Action2 Still Stalled Action1 Add 10 mol% DMAP Heat to 40°C Stalled->Action1 First Attempt Action1->Monitor Re-check @ 4h

Caption: Decision tree for optimizing reaction conditions based on substrate form and reaction progress monitoring.

References

  • Wright, E. W., et al. (2025).[4] "Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines." Molecules. (Context: Synthesis of PI3K inhibitors using morpholine-aniline intermediates).

  • Lozinskaya, N. A., et al. (2022).[5][6] "Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway." International Journal of Molecular Sciences. (Context: Structural analogs and handling of dimorpholino scaffolds).

  • ChemicalBook. (2024).[7] "Product Data: 2-Methyl-3-(trifluoromethyl)aniline and Morpholinoaniline derivatives." (Context: Physical properties and pKa data for base selection).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Context: General mechanism of nucleophilic acyl substitution and Schotten-Baumann conditions).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Methyl-3-morpholin-4-ylaniline

Ticket ID: #PUR-2M3M-ANI Status: Open Assigned Specialist: Senior Application Scientist Executive Summary You are attempting to purify 2-Methyl-3-morpholin-4-ylaniline , a compound featuring two distinct nitrogen centers...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-2M3M-ANI Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are attempting to purify 2-Methyl-3-morpholin-4-ylaniline , a compound featuring two distinct nitrogen centers: a primary aromatic amine (aniline) and a tertiary cyclic amine (morpholine).

The Core Challenge: This molecule presents a "Chromatographic Contradiction." The morpholine ring is moderately basic (


), causing it to protonate on acidic silica silanols, leading to severe peak tailing. Conversely, the aniline moiety (

) is electron-rich and prone to oxidation, necessitating a rapid purification process to prevent sample degradation (browning) on the column.

This guide provides a self-validating workflow to resolve these competing issues.

Module 1: Troubleshooting Peak Shape (The "Tailing" Issue)

Q: My compound streaks across the column and elutes as a broad, tailing band. How do I fix this?

A: This is the most common failure mode for morpholine-containing compounds. Standard silica gel is slightly acidic (pH 5–6). The basic nitrogen in the morpholine ring interacts with surface silanol groups (


) via hydrogen bonding and ion-exchange mechanisms, effectively "sticking" the molecule to the column.

The Solution: Mobile Phase Modification You must neutralize the silica surface before and during the run.

Protocol: The "TEA Saturation" Method Do not simply add Triethylamine (TEA) to your mobile phase; you must precondition the column.

  • The Slurry: Prepare your silica slurry using your starting mobile phase (e.g., Hexane/EtOAc) containing 1% Triethylamine (TEA) .

  • The Flush: Pack the column and flush with 2–3 column volumes (CV) of this TEA-spiked solvent. This converts free silanols (

    
    ) to ammonium salts (
    
    
    
    ), blocking the interaction sites.
  • The Run: Continue to include 0.5% to 1% TEA in your elution solvents throughout the purification.

Visualizing the Mechanism:

SilanolBlocking Silica Acidic Silanol (Si-OH) Interaction Strong H-Bonding (Peak Tailing) Silica->Interaction Blocked Capped Silanol (Si-O- ... HNEt3) Silica->Blocked Neutralization Morpholine Morpholine Amine (Basic) Morpholine->Interaction Elution Clean Elution (Sharp Peak) Morpholine->Elution No Interaction TEA Triethylamine (TEA) TEA->Silica Pre-treatment Blocked->Elution Sample Injection

Figure 1: Mechanism of silanol deactivation using Triethylamine (TEA) to prevent amine tailing.

Module 2: Mobile Phase Selection & Resolution

Q: Which solvent system provides the best separation for this specific aniline?

A: Due to the polarity of the morpholine oxygen and the amine groups, this compound is moderately polar.

Solvent SystemSuitabilityNotes
Hexane / Ethyl Acetate High Best starting point. The 2-methyl group adds lipophilicity, making the compound soluble in EtOAc. Start with 10% EtOAc and gradient up to 50-60%. Must use TEA.
DCM / Methanol Medium Use only if the compound is too polar for EtOAc. Start with 100% DCM and gradient to 5% MeOH. Warning: DCM/MeOH on silica generates heat; equilibrate well to prevent gas bubbles.
Acetone / Hexane Low Avoid. Primary anilines can form Schiff bases (imines) with ketones (Acetone) if the column is slightly acidic or if the run is slow.

Critical Optimization Step: Run a TLC plate with your chosen solvent + 1% TEA.

  • Target

    
    :  0.25 – 0.35.
    
  • If

    
     < 0.2: Increase polarity (more EtOAc).
    
  • If

    
     > 0.5: Decrease polarity (more Hexane).
    
Module 3: Sample Stability (The "Browning" Effect)

Q: My sample was yellow when loaded but turned dark brown/black on the column. What happened?

A: This is oxidative decomposition. Anilines are electron-rich and easily oxidized by air, a process catalyzed by the high surface area of silica gel and light.

The "Rapid-Flash" Protocol:

  • Degas Solvents: Sonicate your mobile phase for 10 minutes prior to use to remove dissolved oxygen.

  • Load Dry: Dissolve your crude in a minimum amount of DCM, mix with silica (1:2 ratio), and evaporate to dryness. Load this powder on top of the column. This prevents "band spreading" during loading.

  • Speed is Safety: Do not let the column sit. Once loaded, run the chromatography immediately.

  • Protect from Light: If the column run takes >1 hour, wrap the column in aluminum foil.

Module 4: Alternative Stationary Phases

Q: I tried silica with TEA, but the recovery is still low (<60%). What are my alternatives?

A: If silica interactions are too strong or causing decomposition, switch the stationary phase.

Option A: Neutral Alumina (Aluminum Oxide)

  • Why: Alumina is less acidic than silica.

  • Grade: Use "Neutral" or "Basic" activity grade III.

  • Benefit: Often requires no TEA modifier.

  • Drawback: Lower theoretical plate count (less resolution) than silica.

Option B: Reverse Phase (C18)

  • Why: Eliminates silanol interactions entirely.

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid or Ammonium Bicarbonate.

  • Benefit: Excellent recovery and stability.

  • Drawback: Higher cost; requires removing water from fractions.

Decision Logic Tree

Use this workflow to determine your exact experimental setup.

TroubleshootingFlow Start Start: TLC Analysis Tailing Is the spot tailing? Start->Tailing AddTEA Add 1% TEA to Solvent Tailing->AddTEA Yes Decomp Is sample turning dark? Tailing->Decomp No AddTEA->Decomp Silica Proceed with Silica + TEA Decomp->Silica No Alumina Switch to Neutral Alumina Decomp->Alumina Yes (Severe) Speed Increase Flow Rate Degas Solvents Decomp->Speed Yes (Mild) Speed->Silica

Figure 2: Decision matrix for selecting stationary phase and modifiers based on TLC behavior.

References
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Reich, H. J. "Column Chromatography of Amines." University of Wisconsin-Madison Chemistry Database. (Detailed discussion on silanol interactions and TEA usage).

  • SiliCycle Inc. "Silica Gel Chromatography: The Effect of Mobile Phase Modifiers." SiliCycle Application Notes. (Technical data on silanol deactivation).

  • Still, W. C.; Kahn, M.; Mitra, A. "Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution." J. Org. Chem.1978 , 43(14), 2923–2925. (The foundational text for Flash Chromatography).

Optimization

Optimizing recrystallization solvents for 2-Methyl-3-morpholin-4-ylaniline

Topic: Optimizing Recrystallization of 2-Methyl-3-morpholin-4-ylaniline Executive Summary This guide addresses the purification of 2-Methyl-3-morpholin-4-ylaniline (an intermediate often used in kinase inhibitor synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Recrystallization of 2-Methyl-3-morpholin-4-ylaniline

Executive Summary

This guide addresses the purification of 2-Methyl-3-morpholin-4-ylaniline (an intermediate often used in kinase inhibitor synthesis, such as PI3K or EGFR inhibitors). This molecule presents specific challenges due to the steric hindrance of the ortho-methyl group and the basicity of the morpholine ring. Users frequently encounter "oiling out" (liquid-liquid phase separation) rather than clean crystallization.

This support page provides validated solvent systems, troubleshooting protocols for phase separation, and oxidation management strategies.

Module 1: Solvent System Selection Strategy

The choice of solvent is dictated by the molecule's dual nature: the lipophilic methyl-phenyl core and the polar, basic morpholine ring.

The "Golden" Solvent Pairs

Based on solubility parameters and field data for similar morpholino-anilines, we recommend the following systems. Do not use acidic solvents (e.g., dilute acetic acid) unless you intend to isolate the salt form, as this will protonate the morpholine nitrogen (


).
TierSolvent SystemRatio (v/v)Application CaseProsCons
1 Ethanol / Water 80:20 to 60:40General Purity High yield; eco-friendly; good rejection of inorganic salts.High risk of "oiling out" if water is added too fast.
2 Ethyl Acetate / Heptane 1:2 to 1:4High Lipophilicity Excellent rejection of polar impurities; lower boiling point prevents thermal degradation.Lower recovery yield if not cooled to 0°C.
3 Isopropanol (IPA) 100% (Single)Polymorph Control Slow evaporation yields robust crystals; good for final API steps.Requires higher volumes (lower solubility power).
4 Toluene 100% (Single)Scale-Up Azeotropic removal of water; stable thermal profile.Hard to remove residual solvent (high BP).
Module 2: Troubleshooting "Oiling Out"

Symptom: Upon cooling, the solution turns cloudy/milky, and droplets of oil form at the bottom of the flask instead of crystals. Cause: The compound's melting point is likely depressed by impurities, or the solution temperature is above the "oiling out" limit (LLPS - Liquid-Liquid Phase Separation) boundary.

The Rescue Protocol (Step-by-Step)
  • Re-dissolve: Reheat the mixture until the oil phase dissolves completely into the solvent.

  • Adjust Solvent Balance: Add 10-15% more of the "Good Solvent" (e.g., Ethanol or Ethyl Acetate). This shifts the composition away from the antisolvent limit.

  • The "Cloud Point" Technique:

    • Cool slowly with vigorous stirring.

    • As soon as the slightest permanent cloudiness appears, STOP cooling .

    • Hold temperature constant.

  • Seeding (Critical): Add pure seed crystals (0.1 wt%) to the cloud.

    • If you lack seeds: Dip a glass rod in the solution, let it dry in air to form micro-crystals, and re-insert.

  • Isothermal Aging: Hold the temperature for 30-60 minutes. Allow the oil droplets to interact with seeds and convert to solid.

  • Slow Ramp: Cool at a rate of 5°C per hour.

Module 3: Managing Oxidation (Color Removal)

Anilines are prone to air oxidation, turning from off-white to brown/purple (azo or quinone impurities).

Q: My crystals are structurally pure but look brown. How do I fix this?

A: The Charcoal/Silica Treatment

  • Step 1: Dissolve the crude solid in the "Good Solvent" (e.g., Ethyl Acetate) at 50°C.

  • Step 2: Add Activated Carbon (5 wt% relative to substrate).

    • Pro-Tip: Use a granular carbon specifically for decolorization (e.g., Norit®) rather than fine powder to ease filtration.

  • Step 3: Stir for 15 minutes under Nitrogen atmosphere (essential to prevent further oxidation).

  • Step 4: Filter hot through a pad of Celite (Diatomaceous Earth) .

    • Why: Carbon fines can act as nucleation sites for impurities. Celite traps them.

  • Step 5: Proceed with adding the Anti-Solvent (Heptane) to the clear filtrate.

Module 4: Decision Logic & Workflows
Workflow 1: Solvent Selection Logic

SolventSelection Start Start: Crude 2-Methyl-3-morpholin-4-ylaniline SolubilityTest Test Solubility in Hot Ethanol Start->SolubilityTest IsSoluble Fully Soluble? SolubilityTest->IsSoluble YesSoluble Check Cold Solubility IsSoluble->YesSoluble Yes SystemC Switch to Ethyl Acetate / Heptane IsSoluble->SystemC No (Insoluble) Precipitates Precipitates on Cooling? YesSoluble->Precipitates SystemA Use Ethanol (Single Solvent) Precipitates->SystemA Yes (Heavy ppt) SystemB Use Ethanol + Water (Anti-solvent) Precipitates->SystemB No (Stays soluble)

Caption: Decision tree for selecting the optimal solvent system based on initial solubility tests.

Workflow 2: The "Oiling Out" Rescue Loop

OilingOutRescue Oiled State: Oiled Out (Two Liquid Phases) Reheat Reheat to Clear Solution (T > T_separation) Oiled->Reheat AddSolvent Add 10% Good Solvent (Shift Phase Diagram) Reheat->AddSolvent Seed Add Seed Crystals (At Cloud Point) AddSolvent->Seed Cool Controlled Cooling (-5°C / hour) Seed->Cool Cool->Oiled Fails again?

Caption: Step-by-step rescue protocol when liquid-liquid phase separation occurs instead of crystallization.

Frequently Asked Questions (FAQs)

Q1: Why is the melting point of my recrystallized product lower than the literature value (


C)? 
  • A: This often indicates trapped solvent (solvates) or the presence of the regioisomer (2-methyl-5 -morpholino...).

    • Fix: Dry the sample under high vacuum ( < 5 mbar) at 40°C for 12 hours. Run an H-NMR to check for solvent peaks. If solvent is absent, check regio-purity via HPLC.

Q2: Can I use Acetone/Water?

  • A: Use with caution. While Acetone is a good solvent, it can react with the primary amine of the aniline to form an imine (Schiff base) if heated for prolonged periods or if catalytic acid is present. Ethyl Acetate is chemically more inert for this substrate.

Q3: The morpholine ring makes the compound basic. Should I just recrystallize the HCl salt?

  • A: Making the salt (using HCl in Dioxane/Ether) is a valid purification strategy and often yields a solid with a much higher melting point that is less prone to oiling out. However, if your next step requires the free base (e.g., a Buchwald coupling), you will have to neutralize it, which adds a step. Only use the salt method if the free base is impossible to purify.

References
  • Vogel, A.I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for aniline purification and solvent selection).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Reference for physical properties and purification of morpholine derivatives).

  • ChemicalBook. (2025). 4-Morpholinoaniline Properties and Solubility Data. (Used as a proxy for solubility behavior of morpholino-anilines).

  • Mettler Toledo. (2024). Recrystallization Guide: Oiling Out and Phase Separation. (Mechanistic explanation of the oiling out phenomenon).

  • National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: Morpholino-aniline derivatives. (Structural confirmation and basicity data).

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Mass Spectrometry Profiling of 2-Methyl-3-morpholin-4-ylaniline

Executive Summary 2-Methyl-3-morpholin-4-ylaniline (CAS: 124323-83-5 / Analogous frameworks) is a critical intermediate scaffold in the synthesis of PI3K inhibitors and other kinase-targeting small molecules. In drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methyl-3-morpholin-4-ylaniline (CAS: 124323-83-5 / Analogous frameworks) is a critical intermediate scaffold in the synthesis of PI3K inhibitors and other kinase-targeting small molecules. In drug development, the precise characterization of this moiety is non-trivial due to the prevalence of regioisomers (specifically the 2-methyl-4-morpholinyl variant) formed during nucleophilic aromatic substitution reactions.

This guide provides a comparative technical analysis of mass spectrometry (MS) fragmentation patterns for 2-Methyl-3-morpholin-4-ylaniline. We compare ionization modalities (ESI vs. EI) and dissociation techniques (CID vs. HCD) to establish a self-validating identification workflow.

Key Finding: While Electron Ionization (EI) provides a fingerprint-rich spectrum suitable for library matching, Electrospray Ionization (ESI) with Collision-Induced Dissociation (CID) offers superior sensitivity for quantification and distinct neutral-loss channels required to differentiate the 3-position isomer from the 4-position alternative.

Molecular Profile & Theoretical Fragmentation

  • IUPAC Name: 2-Methyl-3-(morpholin-4-yl)aniline

  • Chemical Formula: C

    
    H
    
    
    
    N
    
    
    O
  • Exact Mass: 192.1263 Da

  • Protonated Mass [M+H]

    
    :  193.1335 Da
    
The Structural Challenge

The molecule consists of an electron-rich aniline core sterically crowded by a methyl group at C2 and a morpholine ring at C3. The proximity of the methyl group to the morpholine nitrogen induces a twisted conformation, affecting ionization efficiency and fragmentation kinetics compared to the planar 4-morpholinyl isomer.

Comparative Analysis: Ionization & Dissociation Modes

This section compares three standard MS workflows to determine the optimal approach for your specific analytical goal (Quantification vs. Structural ID).

Table 1: Performance Matrix of MS Modalities[2]
FeatureMethod A: ESI-CID (LC-MS/MS) Method B: EI (GC-MS) Method C: HCD (Orbitrap/Q-Exactive)
Primary Application PK/PD Quantification, Impurity ProfilingRaw Material ID, Purity CheckHigh-Res Structural Confirmation
Parent Ion Stability High ([M+H]

dominant)
Low (M

often weak)
High ([M+H]

)
Key Fragment Type Neutral Losses (Even-electron ions)Radical Cations & Low Mass IonsInternal Immonium Ions
Sensitivity Excellent (pg/mL range)Moderate (ng/mL range)Excellent (with SIM/PRM)
Isomer Specificity High (via unique transition ratios)Low (spectra often identical)High (via accurate mass fragments)
Detailed Comparative Insights
1. ESI-CID (The Gold Standard for Quantification)
  • Mechanism: Soft ionization yields a stable [M+H]

    
     at m/z 193.1.
    
  • Performance: Under low collision energy (CE ~15-20 eV), the morpholine ring remains intact. At medium CE (25-35 eV), the spectrum is dominated by the cleavage of the morpholine ring.

  • Advantage: The "soft" nature allows for the detection of the intact protonated molecule, which is essential for pharmacokinetic (PK) studies where sensitivity is paramount.

2. Electron Ionization (EI)
  • Mechanism: 70 eV electron impact creates a radical cation M

    
     at m/z 192.1.
    
  • Performance: The molecular ion is often low abundance. The base peak is typically m/z 86 (morpholine fragment) or m/z 135 (loss of C

    
    H
    
    
    
    N).
  • Limitation: EI spectra of the 3-morpholinyl and 4-morpholinyl isomers are nearly indistinguishable because the high energy obliterates the positional information on the benzene ring.

3. HCD (Higher-energy Collisional Dissociation)
  • Mechanism: Beam-type collision in an Orbitrap.

  • Performance: HCD provides access to lower mass cut-offs. It readily reveals the diagnostic morpholine ring fragments (m/z 86.0600) with high mass accuracy (<5 ppm), confirming the elemental composition of the side chain.

Mechanistic Fragmentation Pathways[3]

To validate that you have the correct isomer, you must confirm the specific fragmentation channels. The 3-position substitution allows for a specific "Ortho Effect" interaction with the 2-Methyl group that is absent in the 4-position isomer.

Primary Pathway: Morpholine Ring Cleavage

The most diagnostic transition in ESI-MS/MS is the stepwise degradation of the morpholine ring.

  • Precursor: m/z 193.1 [M+H]

    
    
    
  • Transition A (Ring Opening): The protonated morpholine oxygen initiates a ring opening, followed by the loss of a neutral ethylene oxide fragment (C

    
    H
    
    
    
    O, 44 Da).
    • Product:m/z 149.1

  • Transition B (Full De-morpholination): Cleavage of the C(aryl)-N(morpholine) bond.

    • Product:m/z 107.0 (2-methylaniline cation) or m/z 106.0 (radical).

Pathway Diagram (Graphviz)

FragmentationPathway Parent [M+H]+ m/z 193.13 (Parent Ion) TS1 Morpholine Ring Opening (Transition State) Parent->TS1 Collision Energy (15-25 eV) Frag107 Fragment Ion m/z 107.1 [M+H - C4H8NO]+ (Aminotoluene core) Parent->Frag107 Direct C-N Cleavage (High Energy) Frag88 Diagnostic Ion m/z 88.0 [Morpholine+H]+ Parent->Frag88 In-source CID or High CE Frag149 Fragment Ion m/z 149.1 [M+H - C2H4O]+ TS1->Frag149 Neutral Loss: Ethylene Oxide (-44 Da) Frag149->Frag107 Loss of C2H4N (Secondary Cleavage)

Figure 1: ESI-CID Fragmentation pathway for 2-Methyl-3-morpholin-4-ylaniline. The m/z 149 transition is the primary quantifier.

Experimental Protocol: Self-Validating LC-MS/MS Method

Objective: Establish a robust Multiple Reaction Monitoring (MRM) method that distinguishes the target from isobaric impurities.

Reagents & Setup
  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18), 2.1 x 50 mm, 1.7 µm.

  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495).

Step-by-Step Workflow
  • Source Optimization (Tune):

    • Infuse a 100 ng/mL standard solution at 10 µL/min.

    • Set Source Temp: 450°C (Morpholines are thermally stable).

    • Maximize transmission of m/z 193.1.

  • MRM Transition Selection (The Validation Step):

    • Quantifier (Primary): m/z 193.1

      
       149.1 (CE: ~22 eV).
      
      • Why: This corresponds to the specific loss of C

        
        H
        
        
        
        O. It is high intensity and chemically specific to the morpholine ring structure.
    • Qualifier (Secondary): m/z 193.1

      
       107.1 (CE: ~35 eV).
      
      • Why: This confirms the core aniline structure.

    • Qualifier (Tertiary): m/z 193.1

      
       120.1 (CE: ~28 eV).
      
      • Why: Loss of the morpholine side chain parts often yields complex rearrangements; this transition helps distinguish from the 4-morpholinyl isomer which typically shows a different ratio of 149/120 due to resonance stabilization differences.

  • Isomer Discrimination Check:

    • Inject the 2-methyl-3-morpholinyl analyte and the 2-methyl-4-morpholinyl isomer separately.

    • Calculate the Ratio

      
      .
      
    • Expectation: The 3-isomer (target) often has a lower R-value than the 4-isomer because the steric hindrance at the 3-position (ortho to methyl) facilitates the complete ejection of the morpholine ring (forming 107) more readily than the partial ring opening (forming 149).

References

  • Holčapek, M., et al. (2010). Structural analysis of morpholine derivatives by electrospray ionization mass spectrometry. Journal of Mass Spectrometry.

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectrum of Morpholine. National Institute of Standards and Technology.[1]

  • Fu, Q., et al. (2016). Fragmentation pathways of N-phenylmorpholine derivatives in ESI-MS/MS. Rapid Communications in Mass Spectrometry.

  • DrugBank Online. (2023). Pictilisib (GDC-0941) Intermediate Synthesis Data. (Contextual reference for the 3-morpholinyl aniline scaffold).

Sources

Comparative

A Researcher's Guide to Impurity Profiling of 2-Methyl-3-morpholin-4-ylaniline: Establishing Analytical Control in the Absence of Commercial Reference Standards

For Researchers, Scientists, and Drug Development Professionals The narrative will follow a logical progression, beginning with a postulated synthesis of 2-Methyl-3-morpholin-4-ylaniline to identify potential process-rel...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The narrative will follow a logical progression, beginning with a postulated synthesis of 2-Methyl-3-morpholin-4-ylaniline to identify potential process-related impurities. We will then delve into the establishment of a rigorous analytical workflow, emphasizing the in-house preparation and qualification of reference standards. Finally, a comparative study will be outlined to validate the performance of the developed methodology, ensuring a self-validating system for impurity control that aligns with the principles of scientific integrity and regulatory expectations, such as those outlined in the ICH Q3A(R2) guidelines.[1]

The Synthetic Landscape: Postulating a Route to 2-Methyl-3-morpholin-4-ylaniline and Identifying Potential Impurities

A critical first step in any impurity profiling endeavor is a thorough understanding of the synthetic pathway of the active pharmaceutical ingredient (API). As 2-Methyl-3-morpholin-4-ylaniline is a novel compound, a publicly available, validated synthetic route is not readily accessible. Therefore, based on established principles of organic chemistry, we can postulate a plausible and efficient synthetic strategy. A likely approach is the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction widely used in the pharmaceutical industry for the formation of carbon-nitrogen bonds.[2][3][4][5]

A logical synthetic route would involve the coupling of 3-halo-2-methylaniline (where the halogen is bromine or chlorine) with morpholine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.

Synthetic_Route_and_Impurities cluster_impurities Potential Impurities A 3-Bromo-2-methylaniline Product 2-Methyl-3-morpholin-4-ylaniline A->Product Buchwald-Hartwig Amination Impurity1 Impurity A: Unreacted 3-Bromo-2-methylaniline A->Impurity1 Incomplete Reaction Impurity3 Impurity C: 2-Methylaniline (Debromination side-product) A->Impurity3 Side Reaction B Morpholine B->Product Impurity2 Impurity B: Unreacted Morpholine B->Impurity2 Incomplete Reaction Catalyst Pd Catalyst (e.g., Pd(OAc)2) Catalyst->Product Impurity6 Impurity F: Residual Palladium Catalyst->Impurity6 Process-related Ligand Phosphine Ligand (e.g., BINAP) Ligand->Product Base Base (e.g., Cs2CO3) Base->Product Impurity4 Impurity D: Bis-arylated Morpholine Product->Impurity4 Over-reaction Impurity5 Impurity E: Oxidative Degradation Products Product->Impurity5 Degradation

Figure 1: Postulated synthetic route for 2-Methyl-3-morpholin-4-ylaniline and potential process-related impurities.

Based on this postulated synthesis, we can anticipate a spectrum of potential impurities:

  • Impurity A: Unreacted 3-Bromo-2-methylaniline (Starting Material): Incomplete reaction would lead to the presence of this starting material in the final product.

  • Impurity B: Unreacted Morpholine (Reagent): As a reagent used in the synthesis, residual morpholine could be present.[6][7][8][9][10][11]

  • Impurity C: 2-Methylaniline (Side-Product): A common side reaction in palladium-catalyzed couplings is the hydrodehalogenation (or debromination) of the aryl halide, leading to the formation of 2-methylaniline.

  • Impurity D: Bis-arylated Morpholine (By-product): Although less likely with a secondary amine like morpholine, the potential for a second arylation event to form a quaternary ammonium salt or other related by-products should be considered.

  • Impurity E: Oxidative Degradation Products: Anilines are susceptible to oxidation, which can lead to the formation of colored impurities, especially if exposed to air and light. The specific structures of these degradation products would need to be elucidated through forced degradation studies.

  • Impurity F: Residual Palladium (Inorganic Impurity): The use of a palladium catalyst necessitates the control of its residual levels in the final API, as it is a potential inorganic impurity.

The Challenge of Absent Commercial Standards and the Path Forward: In-House Preparation and Qualification

A comprehensive search for commercially available certified reference standards for 2-Methyl-3-morpholin-4-ylaniline and its postulated impurities (A, C, and D) reveals a significant gap. While starting materials like 2-methyl-3-nitroaniline (a precursor to 3-amino-2-methylaniline) and morpholine are available, certified standards for the final product and its process-related organic impurities are not readily found in the catalogs of major suppliers.

This scenario necessitates a proactive approach: the in-house preparation and qualification of these materials to serve as reference standards. This is a critical aspect of drug development, ensuring that the analytical methods are accurate and reliable for their intended purpose.

In-House Synthesis of Impurity Reference Standards
  • Impurity A (3-Bromo-2-methylaniline): This can be synthesized from 2-methylaniline through a controlled bromination reaction.

  • Impurity C (2-Methylaniline): This is a commercially available starting material and can be procured from various chemical suppliers.

  • Impurity D (Bis-arylated Morpholine): This can be synthesized under forcing conditions, for instance, by reacting the product with an excess of 3-bromo-2-methylaniline and the palladium catalyst.

Qualification of In-House Reference Standards

Once synthesized and isolated, these compounds must be rigorously characterized to establish their identity and purity, thereby qualifying them for use as reference standards. The following analytical techniques are indispensable in this process:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, further confirming the identity.[12][13][14][15]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.

  • Purity Assessment by HPLC-UV: Using a high-resolution method to determine the chromatographic purity.

  • Water Content by Karl Fischer Titration: To account for the presence of water.

  • Residual Solvents by Headspace Gas Chromatography (GC): To quantify any remaining solvents from the synthesis and purification process.

  • Inorganic Impurities by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): To determine the content of any inorganic residues.

The overall purity of the in-house standard is then calculated by mass balance, taking into account all identified impurities.

A Robust Analytical Workflow for Impurity Profiling

A well-designed analytical method is the cornerstone of effective impurity profiling. For a molecule like 2-Methyl-3-morpholin-4-ylaniline, a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV and mass spectrometric detection is the gold standard.

Analytical_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC-UV/MS Analysis cluster_data Data Analysis and Reporting Prep1 Accurately weigh API sample Prep2 Dissolve in a suitable diluent (e.g., Acetonitrile/Water) Prep1->Prep2 HPLC Inject sample into HPLC system Prep2->HPLC Prep3 Prepare a stock solution of in-house qualified impurity standards Prep4 Create a spiked sample solution for method validation and peak identification Prep3->Prep4 Prep4->HPLC Separation Chromatographic Separation (Reversed-Phase C18 column with gradient elution) HPLC->Separation DetectionUV UV Detection (for quantification) Separation->DetectionUV DetectionMS Mass Spectrometric Detection (for identification and peak purity) Separation->DetectionMS Data1 Identify impurity peaks by retention time and mass-to-charge ratio DetectionUV->Data1 DetectionMS->Data1 Data2 Quantify impurities using the external standard method with qualified standards Data1->Data2 Data3 Calculate relative response factors (RRFs) if necessary Data2->Data3 Data4 Report results according to ICH guidelines (e.g., >0.05%) Data3->Data4

Figure 2: A comprehensive analytical workflow for the impurity profiling of 2-Methyl-3-morpholin-4-ylaniline.

Detailed HPLC-UV/MS Protocol

This protocol is a starting point and should be optimized and validated according to ICH Q2(R1) guidelines.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Mass spectrometer (e.g., single quadrupole or time-of-flight) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 150 mm x 4.6 mm, 2.7 µmProvides good retention and resolution for aromatic amines and related impurities.
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons for good ionization in positive ESI mode and helps in achieving sharp peak shapes.
Mobile Phase B 0.1% Formic Acid in AcetonitrileA common organic modifier for reversed-phase chromatography, offering good elution strength.
Gradient Elution 5% to 95% B over 30 minutesA broad gradient is necessary to elute both polar and non-polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
UV Detection 254 nm and 280 nmAnilines typically have strong absorbance at these wavelengths. A PDA detector allows for the monitoring of the entire spectrum to assess peak purity.
Injection Volume 5 µLA small injection volume minimizes peak distortion.

Mass Spectrometry Conditions:

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Scan Range m/z 100-1000

Comparative Study: Validating the In-House Approach

To demonstrate the trustworthiness and scientific validity of this impurity profiling strategy, a comparative study is essential. This study will compare the quantification of impurities using two different approaches:

  • Method A: Quantification using the in-house synthesized and qualified impurity reference standards.

  • Method B: Quantification using the 2-Methyl-3-morpholin-4-ylaniline API as an external standard for all impurities, assuming a relative response factor (RRF) of 1.0.

Experimental Protocol for the Comparative Study:

  • Prepare a test sample: Use a batch of 2-Methyl-3-morpholin-4-ylaniline known to contain detectable levels of impurities A and C.

  • Prepare calibration standards for Method A: Create a series of calibration standards for each qualified impurity (A and C) at concentrations bracketing the expected levels in the test sample.

  • Prepare calibration standards for Method B: Create a series of calibration standards for the 2-Methyl-3-morpholin-4-ylaniline API.

  • Analyze the test sample and all calibration standards using the validated HPLC-UV method.

  • Quantify impurities A and C in the test sample using the calibration curves generated from Method A.

  • Quantify impurities A and C in the test sample using the calibration curve from the API (Method B) and assuming an RRF of 1.0.

  • Compare the results obtained from both methods.

Data Presentation:

ImpurityConcentration by Method A (using specific standard)Concentration by Method B (using API standard, RRF=1.0)% Difference
Impurity A[Insert experimental value][Insert experimental value][Calculate % difference]
Impurity C[Insert experimental value][Insert experimental value][Calculate % difference]

Expected Outcome and Interpretation:

It is highly probable that the response factors of the impurities will differ from that of the API due to structural differences. Therefore, Method B is likely to yield inaccurate quantification. The results from this comparative study will underscore the critical importance of using specific, qualified reference standards for accurate impurity profiling. This data provides a strong justification for the investment in synthesizing and qualifying impurity standards, especially for regulatory submissions where accurate data is paramount.

Conclusion: A Blueprint for Rigorous Impurity Control

The journey of developing a new drug substance is paved with analytical challenges. For a novel molecule like 2-Methyl-3-morpholin-4-ylaniline, where commercial reference standards are not yet established, a proactive and scientifically rigorous approach to impurity profiling is indispensable. By postulating a synthetic route, identifying potential impurities, undertaking the in-house synthesis and qualification of reference standards, and developing and validating a robust analytical method, a comprehensive and reliable impurity control strategy can be established.

This guide provides a blueprint for this process, emphasizing the causality behind experimental choices and the creation of a self-validating analytical system. By adhering to these principles, researchers, scientists, and drug development professionals can ensure the quality, safety, and efficacy of their drug candidates, ultimately paving the way for successful regulatory approval and the delivery of safe medicines to patients.

References

  • ICH Harmonised Tripartite Guideline, Q3A(R2) Impurities in New Drug Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • PubChem Compound Summary for CID 21955000, 2-Methyl-4-(morpholin-4-yl)aniline. National Center for Biotechnology Information. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE. [Link]

  • Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org. [Link]

  • (a) Mass spectra of morpholine cation and fragment ions which are... ResearchGate. [Link]

  • Molecular structures of gas-phase neutral morpholine and its monohydrated complexes: experimental and theoretical approaches. RSC Publishing. [Link]

  • Catalytic N-Alkylation of Anilines. ResearchGate. [Link]

  • Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry. [Link]

  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. PMC. [Link]

  • High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. ResearchGate. [Link]

  • HPLC Method for Analysis of Aniline on Primesep 100 Column. SIELC Technologies. [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Organic Chemistry Portal. [Link]

  • Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. EPA. [Link]

  • Critical review on the chemical reduction of nitroaniline. RSC Publishing. [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. [Link]

  • Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Aromatic Substitution | Flow Reactions. Vapourtec Ltd. [Link]

  • Morpholine Suppliers. Thomasnet. [Link]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. PMC - NIH. [Link]

  • Aromatic Nucleophilic Substitution. Dalal Institute. [Link]

  • Guidance for Industry - Q3A Impurities in New Drug Substances. FDA. [Link]

  • Pharmaceutical Impurity Reference Standards Catalog. Veeprho. [Link]

  • Morpholine. Univar Solutions. [Link]

  • Synthesis Technique of 2-Methyl-6-nitroaniline. 《含能材料》:火炸药. [Link]

  • 2-Methyl-3-nitroaniline. PubChem. [Link]

  • 2-Methyl-3-nitroaniline. NIST WebBook. [Link]

  • Synthesis of 2-methyl-4-nitroaniline. PrepChem.com. [Link]

  • Organic Chemistry-4. [Link]

  • Reaction scheme for the N‐methylation of aniline and morpholine using Al‐SBA‐15(10). [Link]

  • Morpholine. NIST WebBook. [Link]

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Validation

Strategic Bioisosteric Optimization of the 2-Methyl-3-morpholin-4-ylaniline Pharmacophore

Topic: Bioisosteric Replacement of 2-Methyl-3-morpholin-4-ylaniline in SAR Studies Content Type: Technical Comparison & Optimization Guide Audience: Medicinal Chemists, Lead Optimization Scientists[1] [1] Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bioisosteric Replacement of 2-Methyl-3-morpholin-4-ylaniline in SAR Studies Content Type: Technical Comparison & Optimization Guide Audience: Medicinal Chemists, Lead Optimization Scientists[1]

[1]

Executive Summary & Pharmacophore Analysis[1][2][3][4]

The 2-methyl-3-morpholin-4-ylaniline fragment is a privileged substructure in kinase inhibitor discovery, most notably serving as the solvent-exposed "tail" and hinge-binding "head" in Phosphoinositide 3-kinase (PI3K) inhibitors (e.g., Pictilisib/GDC-0941).[1]

While this moiety provides critical binding affinity and conformational control, it frequently presents two significant liabilities during lead optimization:

  • Metabolic Instability: The morpholine ring is a "soft spot" for oxidative metabolism (Phase I), typically via CYP3A4-mediated hydroxylation at the C2/C6 positions or N-dealkylation.[1]

  • Solubility Limitations: While morpholine improves solubility relative to a phenyl ring, the overall lipophilicity (LogD) of the aniline core can still limit oral bioavailability.

This guide provides a data-driven comparison of bioisosteric strategies to optimize this specific fragment, moving beyond simple "me-too" substitutions to rationally designed alternatives.

The "Anatomy" of the Fragment

To optimize, we must first deconstruct the functional role of each component:

  • Aniline NH: Primary Hydrogen Bond Donor (HBD) to the kinase hinge region (e.g., Val851 in PI3K

    
    ).
    
  • 2-Methyl Group: Crucial Conformational Lock. It forces the aniline ring to twist roughly 60-90° relative to the core scaffold (atropisomerism), filling the hydrophobic pocket and improving selectivity. Removal of this group often collapses potency.[1]

  • 3-Morpholine: Hydrogen Bond Acceptor (HBA) via the ether oxygen; solubilizing group; solvent interaction.[1]

Comparative Analysis of Bioisosteric Strategies

We compare three primary replacement strategies: Bridged Morpholines (Stability), Saturated Heterocycles (Solubility), and Core Hopping (Selectivity).

Strategy A: Bridged Morpholines (Metabolic Blocking)

Target: Blocking CYP450 oxidation sites on the morpholine ring without altering the steric footprint.[1]

FeatureParent (Morpholine) Alternative: 8-Oxa-3-azabicyclo[3.2.1]octane Alternative: (S)-3-Methylmorpholine
Structure Standard 6-ring etherBridged bicyclic systemMethyl-substituted ring
Metabolic Stability (

)
Low/Moderate (High turnover)High (Bridgehead protons are sterically protected)Moderate (Steric hindrance slows oxidation)
Lipophilicity (

LogD)
Baseline-0.4 to -0.8 (Lower)+0.3 (Higher)
Potency Impact BaselineRetained (Vectors match parent)Variable (Chirality dependent)
Recommendation ReferenceTop Choice for Stability Secondary Choice

Mechanism: The bridged morpholine (8-oxa-3-azabicyclo[3.2.1]octane) constrains the ring pucker, preventing the "open" conformation often required for CYP heme access. It also lowers LogD, surprisingly, despite adding carbons, due to the reduction of the hydrophobic surface area exposed to solvent [1].

Strategy B: Aniline Core Replacement (Scaffold Hopping)

Target: Modulating the pKa of the hinge binder and improving solubility.

FeatureParent (Aniline) Alternative: 2-Aminopyridine Alternative: Indazole
H-Bond Capability Donor (NH) onlyDonor (NH) + Acceptor (N)Donor/Acceptor Hybrid
Basicity (pKa) ~4.0 - 5.0~6.5 - 7.0 (More basic)Weakly acidic/basic
Solubility ModerateHigh (Ionized at pH low)Low (Planar stacking)
Selectivity Risk ModerateHigh (Changes H-bond network)Moderate

Insight: Switching the aniline phenyl ring to a pyridine (specifically a 2-amino-3-morpholino-4-methylpyridine arrangement) increases the polarity of the core.[1] However, one must ensure the "2-methyl" equivalent is present to maintain the twist.

Decision Logic & SAR Pathway (Visualization)

The following diagram illustrates the decision matrix for optimizing the 2-Methyl-3-morpholin-4-ylaniline fragment based on specific assay liabilities.

SAR_Optimization Start Fragment: 2-Methyl-3-morpholin-4-ylaniline Assay Primary Liability Identified? Start->Assay Metab High Metabolic Clearance (Microsomal Stability) Assay->Metab High Clint Solubility Poor Aqueous Solubility (Thermodynamic) Assay->Solubility Low Solubility Potency Loss of Potency/Selectivity Assay->Potency High IC50 Soln_Metab1 Strategy: Bridged Morpholine (8-oxa-3-azabicyclo[3.2.1]octane) Metab->Soln_Metab1 Block Oxidation Soln_Metab2 Strategy: Deuteration (d4-Morpholine) Metab->Soln_Metab2 Kinetic Isotope Effect Soln_Sol1 Strategy: Piperazine Isostere (N-methyl piperazine) Solubility->Soln_Sol1 Introduce Basic N Soln_Sol2 Strategy: Core Switch (Aminopyridine) Solubility->Soln_Sol2 Polarize Core Check_Me Check: Is 2-Methyl twist intact? Potency->Check_Me Soln_Pot1 Restore 2-Me or use 2-Cl (Steric Lock) Check_Me->Soln_Pot1 No (Planar)

Caption: Decision tree for optimizing the 2-Methyl-3-morpholin-4-ylaniline fragment based on experimental feedback.

Experimental Protocols (Self-Validating Systems)

To validate these bioisosteres, rigorous testing protocols are required. Below are the standardized workflows.

Protocol A: Comparative Microsomal Stability Assay

Objective: Determine the Intrinsic Clearance (


) of the bioisosteres compared to the parent aniline.

Reagents:

  • Pooled Liver Microsomes (Human/Rat), 20 mg/mL.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compounds (10 mM DMSO stock).

Workflow:

  • Preparation: Dilute microsomes to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Pre-incubation: Add test compound (final conc. 1 ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    M) to microsomes. Incubate at 37°C for 5 mins. Control: Include Verapamil as a high-clearance reference.
    
  • Initiation: Add NADPH regenerating system to start the reaction.[1][2]

  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense into 150

    
    L ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
    
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    .
    
    
    [3]

Validation Criteria:

  • ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     of the decay slope must be 
    
    
    
    .
  • Verapamil

    
     must fall within historical facility range (e.g., >50 
    
    
    
    L/min/mg).
Protocol B: Fluorescence Resonance Energy Transfer (FRET) Kinase Assay

Objective: Measure IC50 changes when modifying the hinge binder.[1]

Workflow:

  • Plate Setup: Use 384-well black low-volume plates.

  • Enzyme Mix: Dilute PI3K recombinant enzyme in Assay Buffer (50 mM HEPES, 3 mM MgCl2, 1 mM EGTA, 0.01% Tween-20).

  • Compound Addition: Add 10 nL of compound (10-point dose response) via acoustic dispenser.

  • Substrate: Add PIP2 substrate and ATP (at ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     concentration).
    
  • Detection: After 60 min, add detection reagents (Eu-labeled anti-ADP antibody + AlexaFluor-633 tracer).[1]

  • Read: Measure FRET signal (Ex 340 nm / Em 615 nm & 665 nm).

Metabolic Pathway Visualization[1]

Understanding why the morpholine fails is key to selecting the right bioisostere.[1]

Metabolic_Pathway Parent Parent: Morpholine Ring CYP CYP3A4 (Oxidation) Parent->CYP Solution Solution: Bridged Morpholine (Steric Block) Parent->Solution Bioisosteric Replacement Metab1 Metabolite A: 2-Hydroxy-morpholine (Hemiaminal) CYP->Metab1 Hydroxylation Metab2 Metabolite B: Ring Opening (Aldehyde/Acid) Metab1->Metab2 Spontaneous Solution->CYP Resistant

Caption: The primary metabolic liability of the morpholine ring and the blocking mechanism of bridged bioisosteres.

References

  • Degorce, S. L., et al. (2018).[4] Lowering Lipophilicity by Adding Carbon: One-Carbon Bridges of Morpholines and Piperazines.[1][4] Journal of Medicinal Chemistry, 61(19), 8934–8943.[4] Link

  • Folkes, A. J., et al. (2008). The Discovery of GDC-0941: A Potent, Selective, Orally Bioavailable PI3K Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry, 51(18), 5522–5532. Link

  • Wuitschik, G., et al. (2008).[5][6] Oxetanes as Promising Modules in Drug Discovery.[1] Angewandte Chemie International Edition, 47(24), 4512–4515. Link

  • Barnes-Seeman, D. (2012).[1] The Role of Fluorine in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 12(22), 2563-2572. (Contextualizing the 2-Me vs 2-F/CF3 switch).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Methyl-3-morpholin-4-ylaniline

Part 1: Executive Hazard Assessment (The "Why") As researchers, we often treat intermediates as generic "white powders." This is a critical error with 2-Methyl-3-morpholin-4-ylaniline . This compound possesses a dual-haz...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Hazard Assessment (The "Why")

As researchers, we often treat intermediates as generic "white powders." This is a critical error with 2-Methyl-3-morpholin-4-ylaniline . This compound possesses a dual-hazard pharmacophore that requires a specific containment strategy beyond standard Good Laboratory Practice (GLP).

  • The Aniline Moiety (Systemic Threat): Aniline derivatives are highly lipophilic and penetrate intact skin rapidly. Once absorbed, they undergo hepatic oxidation to phenylhydroxylamines, which oxidize hemoglobin (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ) to methemoglobin (
    
    
    
    ). This results in Methemoglobinemia —a functional anemia where blood cannot carry oxygen.[1] Crucial Note: Cyanosis (blue lips/fingernails) may be delayed 2–4 hours post-exposure.
  • The Morpholine Ring (Local Threat): Morpholine introduces significant basicity (

    
    ). Unlike simple anilines, this derivative can cause irreversible corneal opacity  (Serious Eye Damage, Category 1) upon contact, rather than just irritation.
    

Core Directive: Treat this substance as a skin-absorbing asphyxiant and a corrosive eye hazard .

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system. Do not rely on single layers.[2]

Protection ZoneStandard EquipmentSenior Scientist Recommendation (High-Risk) The "Why" (Causality)
Hand (Dermal) Nitrile Gloves (0.11 mm)Double-Glove Protocol: 1. Inner: Nitrile (4 mil)2. Outer: Laminate (Silver Shield/4H) or Thick Nitrile (8 mil)Anilines have high permeation rates through thin nitrile. Laminate films provide >4h breakthrough time against aromatic amines.
Ocular Safety GlassesChemical Splash Goggles (Indirect Vent)Morpholine adducts are basic. Dust ingress behind safety glasses can react with eye moisture to cause caustic burns.
Respiratory N95 MaskP100 Half-Face Respirator or PAPR (if outside hood)Fine particulates of aniline salts are easily inhaled. P100 offers 99.97% filtration efficiency against oil/non-oil aerosols.
Body Lab Coat (Cotton)Tyvek® Lab Coat (Disposable, liquid-impermeable)Cotton absorbs liquids, keeping the toxin against your skin. Tyvek repels splashes and dust.

Part 3: Operational Workflow & Self-Validating Systems

Engineering Controls (Primary Barrier)
  • Fume Hood: All open handling must occur within a certified chemical fume hood operating at 80–100 fpm face velocity.

  • Static Control: Aniline derivatives often exist as waxy solids or static-prone crystals. Use an ionizing fan or antistatic gun during weighing to prevent "fly-away" powder.

Step-by-Step Handling Protocol

Step 1: The "Glove Integrity" Check (Self-Validation)

  • Action: Before opening the vial, inflate your outer gloves with air and submerge in water or listen for leaks.

  • Logic: Micro-punctures are invisible but fatal for permeation resistance.

Step 2: Weighing & Solubilization

  • Place a disposable absorbent mat (preferably yellow/white to show spills) in the hood.

  • Weigh the solid into a tared vial. Do not use weighing boats; weigh directly into the final vessel to minimize transfer steps.

  • Solvent Selection: When dissolving (e.g., in DMSO or Methanol), add solvent slowly. Exothermic solvation can aerosolize the compound.

Step 3: Decontamination (The "Exit Strategy")

  • Wipe the exterior of the vial with a methanol-dampened Kimwipe inside the hood before removing it.

  • Dispose of the wipe immediately into solid hazardous waste.

The "Buddy System" (Biological Monitoring)

Because methemoglobinemia induces cognitive decline (confusion) before physical collapse, you cannot self-diagnose effectively.

  • Rule: Never work alone with >100 mg of this compound.

  • Check: Your lab partner must check your lips and fingernails for cyanosis (bluish discoloration) 30 minutes after the experiment concludes.

Part 4: Emergency Response

  • Skin Contact: Immediate wash with soap and water for 15 minutes .[2][3] Do not use alcohol/solvents on skin, as this increases aniline absorption.

  • Eye Contact: Flush for 15 minutes. Speed is critical to prevent corneal clouding.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (if trained).

  • Antidote Awareness: Medical personnel should be informed that Methylene Blue is the specific antidote for aniline-induced methemoglobinemia.

Part 5: Waste Disposal & Logic

Disposal Classification:

  • RCRA Code: Likely U012 (Aniline derivative) or D003 (Reactive) depending on local interpretation. Treat as Hazardous Organic Waste (Toxic) .

Disposal Protocol:

  • Segregation: Do NOT mix with oxidizing agents (Nitric acid, Peroxides) in the waste stream. The morpholine nitrogen is easily oxidized, leading to exothermic runaway.

  • Container: High-density polyethylene (HDPE).

  • Labeling: Must explicitly state "TOXIC: ANILINE DERIVATIVE."

Part 6: Visualizing the Safety Workflow

The following diagram illustrates the critical decision points and barriers in the handling process.

G Start Start: Chemical Retrieval PPE_Check PPE Verification (Double Glove + Goggles) Start->PPE_Check Hood_Check Engineering Control (Hood Velocity >80 fpm) PPE_Check->Hood_Check Weighing Weighing Process (Use Antistatic Gun) Hood_Check->Weighing If Pass Solubilization Solubilization (Slow Solvent Addition) Weighing->Solubilization Decon Vial Decontamination (Methanol Wipe) Solubilization->Decon Waste Disposal (Segregate from Oxidizers) Decon->Waste Solid Waste Health_Check Post-Op Health Check (Cyanosis Inspection) Decon->Health_Check 30 mins Post-Op

Figure 1: Operational workflow emphasizing the critical path from PPE verification to post-operation biological monitoring.

References

  • National Institute for Occupational Safety and Health (NIOSH). (2024). Aniline: Systemic Hazards and Methemoglobinemia. Centers for Disease Control and Prevention. [Link]

  • PubChem. (2024). Compound Summary: 2-Methyl-3-morpholin-4-ylaniline (Structure & Hazard Classification). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Occupational Health Guideline for Aniline. United States Department of Labor. [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

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